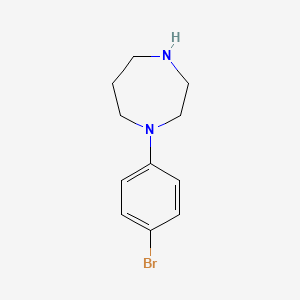
1-(4-Bromophenyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes It features a bromophenyl group attached to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted diazepanes with various functional groups.
- Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-(4-Bromophenyl)-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a model compound in studies of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1,4-diazepane involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to receptors in the central nervous system, modulating their activity. The bromophenyl group enhances its binding affinity and specificity, while the diazepane ring provides structural stability.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-1,4-diazepane: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-1,4-diazepane: Contains a fluorine atom, offering different electronic properties.
1-(4-Methylphenyl)-1,4-diazepane: Features a methyl group, affecting its hydrophobicity and reactivity.
Uniqueness: 1-(4-Bromophenyl)-1,4-diazepane is unique due to the presence of the bromine atom, which influences its reactivity and interactions. The bromine atom’s size and electronegativity make it distinct from other halogenated diazepanes, providing unique chemical and biological properties.
Properties
Molecular Formula |
C11H15BrN2 |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-(4-bromophenyl)-1,4-diazepane |
InChI |
InChI=1S/C11H15BrN2/c12-10-2-4-11(5-3-10)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2 |
InChI Key |
DPCNXFPJMWSXJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


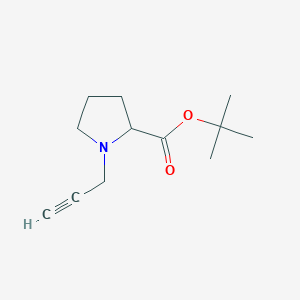
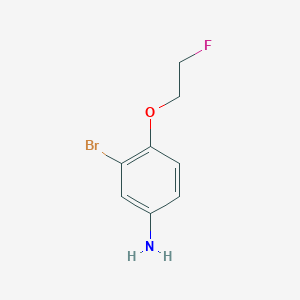
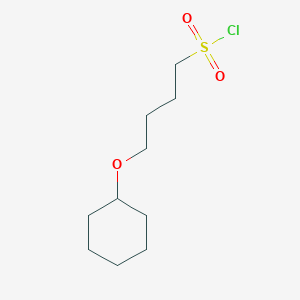
![2-(chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13493676.png)

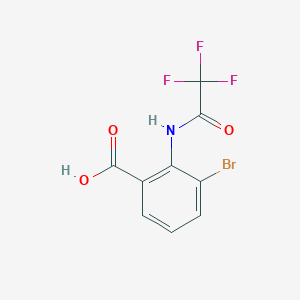
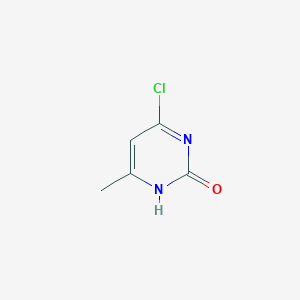
![4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13493706.png)
![tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13493709.png)
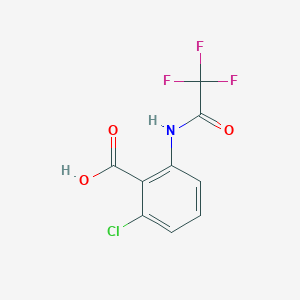
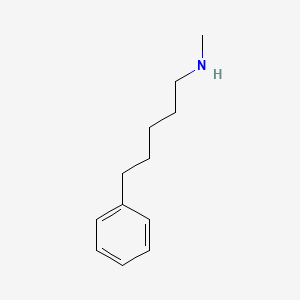
![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B13493728.png)
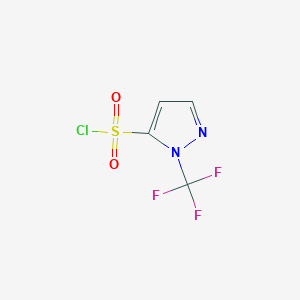
![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride](/img/structure/B13493756.png)
